molecular formula C15H8F2O4S B2672048 6-fluoro-3-(4-fluorobenzenesulfonyl)-2H-chromen-2-one CAS No. 904432-58-2

6-fluoro-3-(4-fluorobenzenesulfonyl)-2H-chromen-2-one

Cat. No. B2672048
CAS RN: 904432-58-2
M. Wt: 322.28
InChI Key: YIMMJBWNDRXJDS-UHFFFAOYSA-N
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Description

6-fluoro-3-(4-fluorobenzenesulfonyl)-2H-chromen-2-one is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as FSBA, and it has been found to have a range of biochemical and physiological effects. In

Scientific Research Applications

Advanced Oxidation Process Degradability

One study investigated the stability and degradability of fluorotelomer sulfonates, compounds related to 6-fluoro-3-(4-fluorobenzenesulfonyl)-2H-chromen-2-one, under various advanced oxidation processes. The research found that ultraviolet irradiation combined with hydrogen peroxide (UV/H2O2) was the most effective method, indicating potential environmental applications for managing pollutants (Yang et al., 2014).

Synthesis and Antimicrobial Activity

Another study focused on the synthesis of novel urea/thiourea derivatives starting from 6-fluoro-3,4-dihydro-2-(oxiran-2-yl)-2H-chromene. These compounds exhibited moderate to excellent antimicrobial activities against both bacterial and fungal strains, showcasing the potential pharmaceutical applications of the chemical structure related to 6-fluoro-3-(4-fluorobenzenesulfonyl)-2H-chromen-2-one (Mannam et al., 2020).

Chemical Sensing and Imaging

The development of chemical sensors and imaging agents represents another application area. A fluorescein-based fluorogenic and chromogenic chemodosimeter was designed for sensitive detection of sulfide anions in aqueous solutions, utilizing structural principles that could be inspired by 6-fluoro-3-(4-fluorobenzenesulfonyl)-2H-chromen-2-one. This research indicates the potential for designing novel chemodosimeters for environmental or biological monitoring (Yang et al., 2009).

Bioconjugation Techniques

Research has also explored the activation of hydroxyl groups on polymeric carriers using 4-fluorobenzenesulfonyl chloride, a compound related to 6-fluoro-3-(4-fluorobenzenesulfonyl)-2H-chromen-2-one. This technique enables the covalent attachment of biological molecules to solid supports, suggesting applications in biotechnology and therapeutic development (Chang et al., 1992).

properties

IUPAC Name

6-fluoro-3-(4-fluorophenyl)sulfonylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8F2O4S/c16-10-1-4-12(5-2-10)22(19,20)14-8-9-7-11(17)3-6-13(9)21-15(14)18/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIMMJBWNDRXJDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)C2=CC3=C(C=CC(=C3)F)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8F2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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